molecular formula C15H24N2O3S B2912111 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797837-03-6

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2912111
CAS No.: 1797837-03-6
M. Wt: 312.43
InChI Key: QGFHWVSPGOHEHE-UHFFFAOYSA-N
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Description

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with an isobutylsulfonyl group and a pyrrole ring attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isobutylsulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyrrole ring: The pyrrole ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the ethanone moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

2-(Benzyloxy)-3,5-difluorophenol and its derivatives are used across several scientific disciplines:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Chemistry: Utilized in creating complex fluorinated compounds.
  • Drug Discovery: Benzyloxy pharmacophores, like those in 2-(Benzyloxy)-3,5-difluorophenol, are valuable in medical innovation .
  • Agriculture: Applications in the development of agricultural products.

Related Research and Biological Activities

Compounds containing difluorophenol exhibit significant biological activities, including:

  • Antimicrobial and antifungal properties.
  • Inhibition of enzymes in human breast and colon cancer cell lines .
  • Inhibiting CARM1, displaying antiproliferative effects against melanoma cell lines .

Examples of Related Compounds

Other difluorophenol compounds are being explored for various applications:

  • 3-(Benzyloxy)-2,4-difluorophenol: Used as an intermediate in synthesizing bioactive compounds for pharmaceuticals and in agriculture.
  • 2-(Benzyloxy)-3,6-difluorophenol: A bioactive compound derived from Stipa tenacissima .

The following table shows the IC50 values of Stipa tenacissima L. fractions against different cancer cell lines :

Stipa tenacissima L. FractionsIC50 Values (µg/mL)
MDA-MB-231
F163.58 ± 3.14
F272.410 ± 0.015
F393.320 ± 0.041
F499.880 ± 0.061

Case Studies and Research Findings

  • (2-(Benzyloxy)phenyl)methanamine Derivatives as CARM1 Inhibitors: Chemical modifications on compound 6 led to (2-(benzyloxy)phenyl)methanamine derivatives, potent inhibitors of CARM1, with compound 17e showing remarkable potency and selectivity (IC50 = 2 ± 1 nM) and good antitumor efficacy in a melanoma xenograft model .
  • Benzyloxy Pharmacophore in Drug Design: The benzyloxy pharmacophore is critical in designing drugs with improved medical innovation. Safinamide, which contains a benzyloxy group, enhances congruence in Parkinson's Disease (PD) patients .
  • RET Kinase Inhibitors: Research into 2-substituted phenol quinazolines identified that specific compounds displayed meaningful kinase selectivity in the cellular context and do not promiscuously inhibit off-target kinases responsible for cell proliferation and survival .

Mechanism of Action

The mechanism of action of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(methylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
  • 1-(4-(ethylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
  • 1-(4-(propylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Uniqueness

1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to the presence of the isobutylsulfonyl group, which may confer distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Biological Activity

The compound 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound features a piperidine ring, an isobutylsulfonyl group, and a pyrrole moiety. This unique configuration contributes to its interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been identified as calcium channel inhibitors, which play crucial roles in neurotransmitter release and muscle contraction .
  • Apoptosis Induction : Analogous structures have shown promise as apoptosis inducers in various cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Glycine Transporter Inhibition : Compounds with similar functional groups have been explored as inhibitors of glycine transporters, which are implicated in central nervous system (CNS) disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated activity against breast and colon cancer cell lines, suggesting that the target compound may also possess anticancer properties. The mechanism often involves caspase activation leading to programmed cell death .

Neuroprotective Effects

Given its structural similarity to known neuroactive compounds, there is a hypothesis that this compound could exhibit neuroprotective effects. Research on glycine transporter inhibitors suggests potential benefits in treating CNS disorders such as schizophrenia and anxiety disorders .

Case Studies

  • Study on Apoptosis Induction : A study evaluated the apoptosis-inducing capabilities of structurally related compounds on various cancer cell lines. Results showed significant induction of apoptosis via caspase pathways, supporting further investigation into the target compound's efficacy against cancer .
  • Glycine Transporter Inhibition : Inhibitors of glycine transporters have been studied for their role in enhancing synaptic transmission in the CNS. The target compound's structural features suggest it may similarly enhance glycinergic signaling, warranting further exploration in preclinical models .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsMechanism of ActionReference
Anticancer1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolineApoptosis induction via caspase activation
NeuroprotectionGlycine transporter inhibitorsModulation of glycinergic signaling
Calcium Channel InhibitionSubstituted octahydrocyclopenta(c)pyrrol-4-aminesCalcium channel modulation

Properties

IUPAC Name

1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13(2)12-21(19,20)14-5-9-17(10-6-14)15(18)11-16-7-3-4-8-16/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFHWVSPGOHEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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